molecular formula C22H18N2OS2 B2748450 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 476634-43-2

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2748450
CAS No.: 476634-43-2
M. Wt: 390.52
InChI Key: PWGSPQLTEUDYLD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide is a synthetic organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a propanamide linkage. Compounds containing benzo[d]thiazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the phenyl group: This step may involve a Suzuki coupling reaction or a similar cross-coupling method.

    Formation of the propanamide linkage: This can be done by reacting the intermediate with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)acetamide: Similar structure with an acetamide linkage instead of propanamide.

    N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)butanamide: Similar structure with a butanamide linkage.

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c25-21(13-14-26-18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)27-22/h1-12,15H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGSPQLTEUDYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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